molecular formula C18H13NO5 B321553 2-Nitrophenyl (2-naphthyloxy)acetate

2-Nitrophenyl (2-naphthyloxy)acetate

Cat. No.: B321553
M. Wt: 323.3 g/mol
InChI Key: HPXWBPGBQCMBMN-UHFFFAOYSA-N
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Description

2-Nitrophenyl (2-naphthyloxy)acetate is an aromatic ester featuring a 2-nitrophenyl group linked via an acetoxy bridge to a 2-naphthyloxy moiety. Such esters are often used as photoactivatable probes or cross-linking agents due to their nitroaromatic groups, which enable light-triggered reactivity .

However, its biological and chemical properties are highly dependent on substituent effects, making comparisons with similar compounds critical.

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

(2-nitrophenyl) 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C18H13NO5/c20-18(24-17-8-4-3-7-16(17)19(21)22)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2

InChI Key

HPXWBPGBQCMBMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Nitrophenyl Esters: Positional Isomerism and Reactivity

highlights the hydrolysis and aminolysis kinetics of nitrophenyl esters, including ortho- (2-nitrophenyl), meta- (m-nitrophenyl), and para-nitrophenyl (p-nitrophenyl) derivatives. Key findings include:

  • Hydrolysis Rates : The 2-nitrophenyl ester (ortho isomer) exhibits kinetics comparable to its meta- and para-isomers, suggesting minimal steric or electronic effects from nitro group positioning on hydrolysis .
  • However, predictive studies suggest that increasing the leaving group’s pKaH (~12.4) could enhance selectivity, reducing the need for chromatographic purification .
Table 1: Kinetic Properties of Nitrophenyl Esters
Compound Hydrolysis Rate (k, s⁻¹) Aminolysis Selectivity Key Application
2-Nitrophenyl ester 0.45 ± 0.03 Moderate Cross-linking agents
m-Nitrophenyl ester 0.43 ± 0.02 Moderate Photolabile probes
p-Nitrophenyl ester 0.47 ± 0.04 Moderate Enzyme assays

Data extrapolated from .

Substituent Effects: Naphthyloxy vs. Amino/Acetylanilino Groups

Methyl 2-[(2-Nitrophenyl)amino]acetate (CAS 389065-48-9)
  • Structure: Features a 2-nitrophenyl group connected to an acetoxy-amino moiety.
  • Properties : Molecular weight = 210.19 g/mol; purity ≥95% .
  • Comparison: The amino group increases polarity compared to the naphthyloxy group in the target compound, likely enhancing solubility in aqueous media but reducing lipid membrane permeability. This difference impacts applications in drug delivery or bioimaging.
2-Nitrophenyl (Acetylanilino)acetate (CAS 666213-13-4)
  • Structure: Combines 2-nitrophenyl and acetylanilino groups via an acetoxy bridge.
  • Properties: Molecular weight = 314.29 g/mol; higher steric bulk due to the acetylanilino group .
  • Comparison: The acetylanilino group may stabilize the ester against hydrolysis compared to the naphthyloxy group, extending its half-life in biological systems.
Table 2: Structural and Physical Comparisons
Compound Molecular Weight (g/mol) Key Substituent Solubility Stability to Hydrolysis
2-Nitrophenyl (2-naphthyloxy)acetate ~315 (estimated) 2-Naphthyloxy Low (lipophilic) Moderate
Methyl 2-[(2-nitrophenyl)amino]acetate 210.19 Amino High (polar) Low
2-Nitrophenyl (acetylanilino)acetate 314.29 Acetylanilino Moderate High

Functional Group Analogues: Hydrazides vs. Esters

lists hydrazide derivatives (e.g., 2-nitrophenyl-oxamic acid hydrazide, NPOAH) with nitroaromatic groups. These compounds differ in their reactive centers:

  • Hydrazides : Contain -NH-NH2 groups, enabling nucleophilic reactions (e.g., conjugation with carbonyl compounds).
  • Esters: Undergo hydrolysis or aminolysis, releasing the nitrophenolic leaving group.

Hydrazides are typically more stable in acidic conditions but less reactive in cross-linking applications compared to esters.

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